Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester
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Overview
Description
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester is a complex organic compound. It is a type of ester derived from hexanedioic acid, also known as adipic acid, and a specific alcohol derivative. Esters are commonly used in various industrial applications due to their unique chemical properties, such as their ability to act as solvents, plasticizers, and intermediates in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester typically involves the esterification of hexanedioic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may require heating to drive the reaction to completion. The general reaction scheme is as follows:
Hexanedioic acid+2Alcohol→Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester+2Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. This could include the use of high-pressure reactors, advanced catalysts, and purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into hexanedioic acid and the corresponding alcohol in the presence of water and an acid or base catalyst.
Transesterification: Reacting with another alcohol to form a different ester and alcohol.
Oxidation and Reduction: Although less common, the ester can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Hexanedioic acid and the corresponding alcohol.
Transesterification: A different ester and alcohol.
Oxidation and Reduction: Various oxidized or reduced products depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Biology: Potential use in biochemical studies involving esterases and other enzymes.
Medicine: Possible applications in drug formulation and delivery systems.
Industry: Utilized as a plasticizer in polymer production and as a component in coatings and adhesives.
Mechanism of Action
The mechanism of action for hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of hexanedioic acid and the corresponding alcohol. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, increasing flexibility and reducing brittleness.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, diethyl ester
- Hexanedioic acid, dibutyl ester
- Hexanedioic acid, bis(2-ethylhexyl) ester
Uniqueness
Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester is unique due to its specific alcohol derivative, which imparts distinct physical and chemical properties. This uniqueness can affect its solubility, boiling point, and reactivity compared to other esters of hexanedioic acid.
Properties
CAS No. |
189047-80-1 |
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Molecular Formula |
C26H50O8 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
bis[1-(1-butoxypropan-2-yloxy)propan-2-yl] hexanedioate |
InChI |
InChI=1S/C26H50O8/c1-7-9-15-29-17-21(3)31-19-23(5)33-25(27)13-11-12-14-26(28)34-24(6)20-32-22(4)18-30-16-10-8-2/h21-24H,7-20H2,1-6H3 |
InChI Key |
LHMOIGUJIOPIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C)OCC(C)OC(=O)CCCCC(=O)OC(C)COC(C)COCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
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